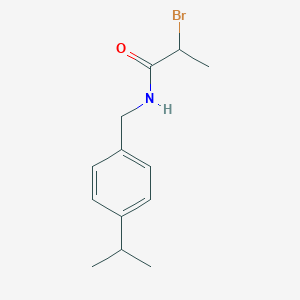
2-Bromo-N-(4-isopropylbenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(4-isopropylbenzyl)propanamide is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for amide or bromine-containing compounds .
Mode of Action
The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The compound also contains an amide group, which can participate in various organic reactions to form other useful compounds for synthesis .
Biochemical Pathways
Amides like propanamide can participate in a hofmann rearrangement to produce amines . This suggests that 2-Bromo-N-(4-isopropylbenzyl)propanamide might affect pathways involving amine metabolism.
Result of Action
The compound’s potential to undergo various organic reactions suggests it could have diverse effects depending on the specific biochemical context .
生物活性
2-Bromo-N-(4-isopropylbenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16BrNO
- Molecular Weight : 270.17 g/mol
The synthesis of this compound typically involves the bromination of N-(4-isopropylbenzyl)propanamide, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study focused on the structure-activity relationship (SAR) of similar compounds showed that modifications in the molecular structure could enhance antibacterial properties. The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound in antibiotic development .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated notable cytotoxicity against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation. Flow cytometry assays revealed that the compound induces apoptosis in these cancer cells, highlighting its potential as an anticancer agent .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, leading to reduced viability in cancer cells.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15.63 | Anticancer (MCF-7) |
| Doxorubicin | 0.11 | Anticancer (MCF-7) |
| Other Analogues | Varies | Antimicrobial |
This table illustrates that while this compound shows promising activity, it is less potent than established chemotherapeutic agents like Doxorubicin.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : A study highlighted the effectiveness of structurally similar compounds against resistant bacterial strains, emphasizing the need for novel antibiotics in clinical settings .
- Cytotoxicity Studies : Research demonstrated that modifications to the aromatic ring system could enhance the anticancer properties of amide derivatives, suggesting a pathway for optimizing this compound for better efficacy .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may act through multiple pathways, including apoptosis induction and inhibition of cell cycle progression in cancer cells .
属性
IUPAC Name |
2-bromo-N-[(4-propan-2-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-9(2)12-6-4-11(5-7-12)8-15-13(16)10(3)14/h4-7,9-10H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCYUJSMLIZOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














